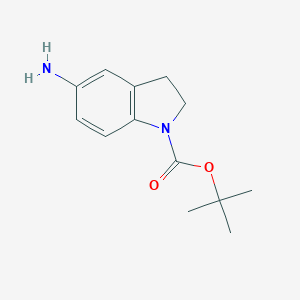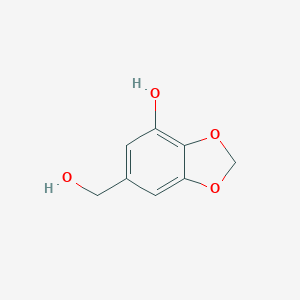
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, also known as safrole alcohol, is a natural organic compound that is commonly found in various essential oils, such as sassafras oil, camphor oil, and cinnamon oil. This compound has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical And Physiological Effects
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which helps to inhibit the growth of microorganisms.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are several future directions for the research of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol. One of the areas of interest is its potential therapeutic applications in the treatment of cancer. It has been found to possess anticancer activity, and further research is needed to determine its efficacy in the treatment of various types of cancer. Another area of interest is its potential neuroprotective effects. It has been shown to have neuroprotective activity, and further research is needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol for therapeutic use.
Conclusion:
In conclusion, 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is a natural organic compound that has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It possesses various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol can be achieved through various methods, including the reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, the demethylation of iso3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, and the oxidation of 3,4-(Methylenedioxy)-benzaldehyde. The reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is the most common method used for the synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol alcohol. This method involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Scientific Research Applications
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It has been found to possess various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
150502-45-7 |
|---|---|
Product Name |
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol |
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,9-10H,3-4H2 |
InChI Key |
AIYCYODHXFCZMR-UHFFFAOYSA-N |
SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



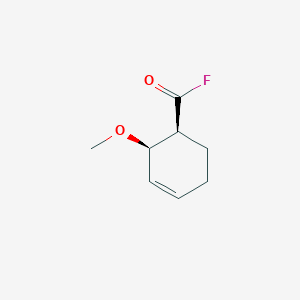
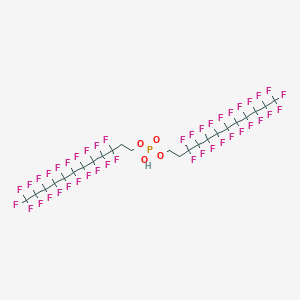
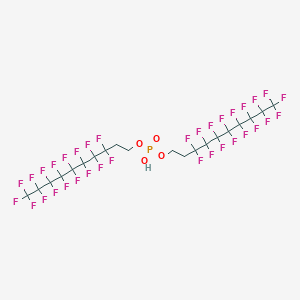
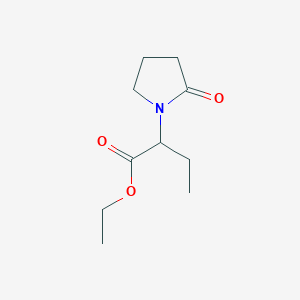

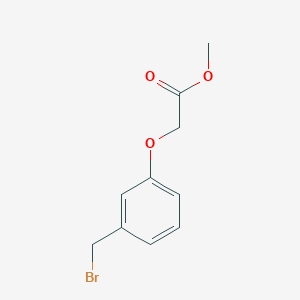
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
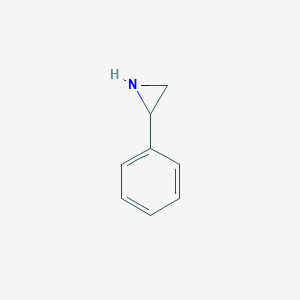
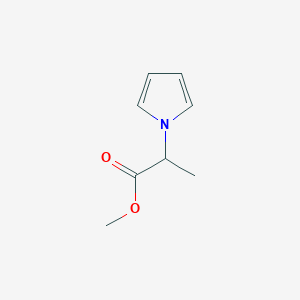
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
